[17-acetyl-8,14-dihydroxy-3-[5-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyl- oxan-2-yl)oxy-4-methoxy-6-met [17-acetyl-8,14-dihydroxy-3-[5-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyl- oxan-2-yl)oxy-4-methoxy-6-met
Brand Name: Vulcanchem
CAS No.: 146713-99-7
VCID: VC0235421
InChI: InChI=1S/C63H96O21/c1-32(64)41-21-24-63(68)61(41,8)48(80-59(66)38-17-15-14-16-18-38)31-47-60(7)22-20-40(25-39(60)19-23-62(47,63)67)79-49-27-43(70-10)55(34(3)75-49)82-51-29-45(72-12)57(36(5)77-51)84-53-30-46(73-13)58(37(6)78-53)83-52-28-44(71-11)56(35(4)76-52)81-50-26-42(69-9)54(65)33(2)74-50/h14-19,33-37,40-58,65,67-68H,20-31H2,1-13H3
SMILES: CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5C(OC(CC5OC)OC6CCC7(C8CC(C9(C(CCC9(C8(CC=C7C6)O)O)C(=O)C)C)OC(=O)C1=CC=CC=C1)C)C)C)C)C)OC)O
Molecular Formula: C63H96O21
Molecular Weight: 1189.4 g/mol

[17-acetyl-8,14-dihydroxy-3-[5-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyl- oxan-2-yl)oxy-4-methoxy-6-met

CAS No.: 146713-99-7

Main Products

VCID: VC0235421

Molecular Formula: C63H96O21

Molecular Weight: 1189.4 g/mol

[17-acetyl-8,14-dihydroxy-3-[5-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyl- oxan-2-yl)oxy-4-methoxy-6-met - 146713-99-7

CAS No. 146713-99-7
Product Name [17-acetyl-8,14-dihydroxy-3-[5-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyl- oxan-2-yl)oxy-4-methoxy-6-met
Molecular Formula C63H96O21
Molecular Weight 1189.4 g/mol
IUPAC Name [17-acetyl-8,14-dihydroxy-3-[5-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-12-yl] benzoate
Standard InChI InChI=1S/C63H96O21/c1-32(64)41-21-24-63(68)61(41,8)48(80-59(66)38-17-15-14-16-18-38)31-47-60(7)22-20-40(25-39(60)19-23-62(47,63)67)79-49-27-43(70-10)55(34(3)75-49)82-51-29-45(72-12)57(36(5)77-51)84-53-30-46(73-13)58(37(6)78-53)83-52-28-44(71-11)56(35(4)76-52)81-50-26-42(69-9)54(65)33(2)74-50/h14-19,33-37,40-58,65,67-68H,20-31H2,1-13H3
Standard InChIKey FURJPEDAWWWECD-UHFFFAOYSA-N
SMILES CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5C(OC(CC5OC)OC6CCC7(C8CC(C9(C(CCC9(C8(CC=C7C6)O)O)C(=O)C)C)OC(=O)C1=CC=CC=C1)C)C)C)C)C)OC)O
Canonical SMILES CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5C(OC(CC5OC)OC6CCC7(C8CC(C9(C(CCC9(C8(CC=C7C6)O)O)C(=O)C)C)OC(=O)C1=CC=CC=C1)C)C)C)C)C)OC)O
Synonyms 12-O-benzoyllineolon 3-O-cymaropyranosyl-1-4-oleandropyranosyl-1-4-oleandropyranosyl-1-4-cymaropyranosyl-1-4-cymaropyranoside
calotroposide A
PubChem Compound 3083420
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator